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Compound of Interest

Compound Name: 10-O-Methylprotosappanin B

Cat. No.: B591326 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR)

spectroscopy analysis of 10-O-Methylprotosappanin B, a derivative of the natural product

Protosappanin B. The protocols and data presented are based on established methodologies

for related compounds, specifically Protosappanin B, and serve as a comprehensive resource

for the isolation, purification, and structural elucidation of this compound.

Introduction
10-O-Methylprotosappanin B is a methylated derivative of Protosappanin B, a dibenzoxocin

derivative isolated from the heartwood of Caesalpinia sappan (Lignum Sappan).[1]

Protosappanin B and its analogues have garnered significant interest due to their potential

therapeutic properties, including anti-tumor activities.[1][2][3] NMR spectroscopy is an

indispensable tool for the unambiguous structural confirmation and purity assessment of such

novel compounds. This document outlines the protocols for sample preparation and NMR

analysis, along with reference NMR data tables to aid in spectral interpretation.

Experimental Protocols
Isolation and Purification of 10-O-Methylprotosappanin
B
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The following protocol is adapted from the established method for the isolation of

Protosappanin B from Lignum Sappan.[1] Modifications may be necessary to optimize the yield

of 10-O-Methylprotosappanin B.

Materials:

Dried and powdered heartwood of Caesalpinia sappan

Distilled water

Petroleum ether

Ethyl acetate

Silica gel (160-200 mesh)

Chromatography column (e.g., 4 cm x 40 cm)

Rotary evaporator

Freeze dryer

Protocol:

Extraction:

Macerate 1 kg of powdered sappan wood in distilled water.

Boil the mixture for 60 minutes and collect the aqueous extract.

Repeat the extraction process three times.

Combine all aqueous extracts and concentrate under reduced pressure.

Lipid Removal:

Add an equal volume of petroleum ether to the concentrated extract and shake vigorously.

Separate and discard the petroleum ether layer.
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Repeat this step twice to ensure complete removal of lipids.

Fractionation:

To the remaining aqueous phase, add an equal volume of ethyl acetate and shake.

Collect the ethyl acetate phase.

Repeat the extraction with ethyl acetate three times.

Combine all ethyl acetate phases and dry under reduced pressure to obtain a crude

extract powder.

Column Chromatography:

Pack a chromatography column with silica gel.

Dissolve 15 g of the crude extract in 100 mL of ethyl acetate and mix with 30 g of silica

gel.

Apply the mixture to the top of the prepared column.

Elute the column with a suitable solvent system (e.g., a gradient of hexane and ethyl

acetate) to separate the desired compound.

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions

containing 10-O-Methylprotosappanin B.

Purification:

Combine the fractions containing the pure compound.

Evaporate the solvent under reduced pressure.

Further purify by recrystallization or preparative high-performance liquid chromatography

(HPLC) if necessary.

Workflow for Isolation and Purification:
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Caption: Workflow for the isolation and purification of 10-O-Methylprotosappanin B.
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NMR Sample Preparation and Data Acquisition
Materials:

Purified 10-O-Methylprotosappanin B

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

NMR tubes (5 mm)

NMR spectrometer (e.g., 300 MHz or higher)

Protocol:

Sample Preparation:

Dissolve approximately 5-10 mg of purified 10-O-Methylprotosappanin B in 0.5-0.7 mL of

a suitable deuterated solvent.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Transfer the solution to a clean, dry NMR tube.

NMR Data Acquisition:

Insert the NMR tube into the spectrometer.

Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

Acquire the following NMR spectra:

¹H NMR (Proton)

¹³C NMR (Carbon-13)

2D NMR experiments as needed for full structural assignment (e.g., COSY, HSQC,

HMBC).
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Set appropriate acquisition parameters (e.g., number of scans, relaxation delay) to

achieve a good signal-to-noise ratio. The structure of Protosappanin B was confirmed

using a 300 MHz NMR instrument.[1]

NMR Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 10-O-
Methylprotosappanin B. These values are predicted based on the known data for

Protosappanin B and the expected electronic effects of the methyl group at the 10-O position.

Actual experimental values may vary slightly.

Table 1: Predicted ¹H NMR Chemical Shifts for 10-O-Methylprotosappanin B

Position
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 6.8 - 7.0 d ~8.0

H-2 6.7 - 6.9 t ~8.0

H-3 6.9 - 7.1 d ~8.0

H-4 6.6 - 6.8 s -

H-6α 4.0 - 4.2 d ~12.0

H-6β 3.8 - 4.0 d ~12.0

H-7 4.5 - 4.7 m -

H-9 6.5 - 6.7 d ~2.5

H-11 6.4 - 6.6 d ~2.5

10-OCH₃ 3.7 - 3.9 s -

OH Variable br s -

Table 2: Predicted ¹³C NMR Chemical Shifts for 10-O-Methylprotosappanin B
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Position Predicted Chemical Shift (δ, ppm)

C-1 128.0 - 130.0

C-2 120.0 - 122.0

C-3 129.0 - 131.0

C-4 115.0 - 117.0

C-4a 154.0 - 156.0

C-5a 125.0 - 127.0

C-6 70.0 - 72.0

C-7 75.0 - 77.0

C-8a 118.0 - 120.0

C-9 108.0 - 110.0

C-10 158.0 - 160.0

C-11 102.0 - 104.0

C-11a 135.0 - 137.0

C-12a 130.0 - 132.0

10-OCH₃ 55.0 - 57.0

Potential Signaling Pathway
Protosappanin B has been shown to exert anti-tumor effects, potentially through the inhibition

of key signaling pathways involved in cancer cell proliferation and survival.[3] A plausible

mechanism of action for 10-O-Methylprotosappanin B, based on its structural similarity to the

parent compound, could involve the modulation of oncogenic pathways.

Hypothesized Signaling Pathway Inhibition:
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Caption: Hypothesized inhibition of an oncogenic signaling pathway by 10-O-
Methylprotosappanin B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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